molecular formula C11H16O2 B12122759 3-(3-Hydroxy-3-methylbutyl)phenol

3-(3-Hydroxy-3-methylbutyl)phenol

Cat. No.: B12122759
M. Wt: 180.24 g/mol
InChI Key: ZROAQJZSWOMXLR-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3-methylbutyl)phenol: is an organic compound with the molecular formula C11H16O2 It consists of a phenol group substituted with a 3-hydroxy-3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-3-methylbutyl)phenol typically involves the alkylation of phenol with 3-chloro-3-methylbutanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include:

    Temperature: 50-100°C

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-3-methylbutyl)phenol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-(3-Oxo-3-methylbutyl)phenol or 3-(3-Carboxy-3-methylbutyl)phenol

    Reduction: 3-(3-Hydroxy-3-methylbutyl)cyclohexanol

    Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Hydroxy-3-methylbutyl)phenol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

3-(3-Hydroxy-3-methylbutyl)phenol: can be compared with other similar compounds, such as:

  • 4-(3-Hydroxy-3-methylbutyl)phenol
  • 2-(3-Hydroxy-3-methylbutyl)phenol

These compounds share the same core structure but differ in the position of the hydroxy-3-methylbutyl group on the phenol ring. The unique position of the substituent in This compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(3-hydroxy-3-methylbutyl)phenol

InChI

InChI=1S/C11H16O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

ZROAQJZSWOMXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)O)O

Origin of Product

United States

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